2,5-二羧酸二乙酯噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl thiophene-2,5-dicarboxylate is a chemical compound that is used as an intermediate in the preparation of various substances. It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .

Synthesis Analysis

The synthesis of Diethyl thiophene-2,5-dicarboxylate involves several steps. In one method, 2,5-Thiophenedicarboxylic acid (2,5-TDCA) is converted into dimethyl thiophene-2,5-dicarboxylate (DMTD) via the reaction with methanol . Another method involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane .

Molecular Structure Analysis

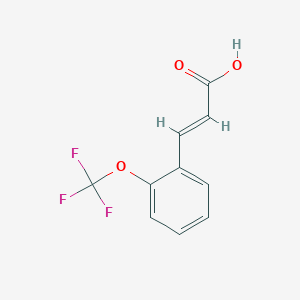

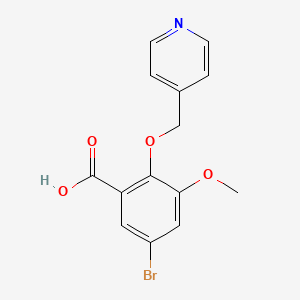

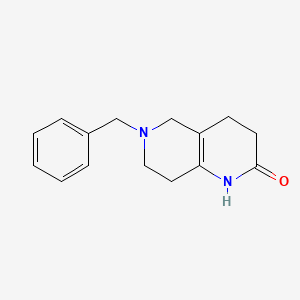

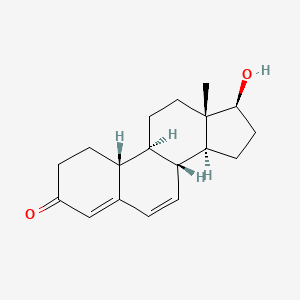

The molecular structure of Diethyl thiophene-2,5-dicarboxylate consists of a thiophene ring with two carboxylate groups attached at the 2 and 5 positions . The exact mass of the molecule is 228.04563003 g/mol .

科学研究应用

缓蚀剂2,5-二羧酸二乙酯噻吩衍生物已显示出作为缓蚀剂的显著效率。实验和量子研究突出了它们在防止盐酸溶液中低碳钢腐蚀中的应用。所研究的衍生物包括 2,5-二羧酸二乙酯 3,4-双(4-甲氧基苄亚胺基)噻吩[2,3-b]噻吩和 2,5-二羧酸二乙酯 3,4-双(苄亚胺基)噻吩[2,3-b]噻吩,表现出高抑制效率和对朗缪尔吸附等温线的遵守 (Yadav, Behera, Sinha, & Yadav, 2014)。

重金属检测已经开发出一种利用玻璃碳电极上的 2,5-二羧酸二乙酯噻吩[2,3-b]噻吩-2 (DETTDC2) 检测 Hg(II) 离子的新方法。该方法对 Hg(II) 浓度提供灵敏和线性的响应,展示了环境修复和公共卫生保障的潜力 (Rahman, Alamry, Awual, & Mekky, 2020)。

电致变色器件基于 2,5-二羧酸二乙酯噻吩的共聚物表现出多色电致变色特性,使其适用于伪装和全彩色电致变色器件。它们特定的光学带隙允许在各种颜色之间转换,为创新显示技术提供了基础 (Pamuk Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013)。

抗肿瘤和抗病毒剂新型 2,5-二氨基噻吩-3,4-二羧酸二乙酯衍生物已对其抗肿瘤和抗病毒特性进行了评估。这些化合物针对各种人类癌细胞系和甲型和乙型流感病毒进行了测试,显示出有希望的结果,表明进一步药物发现和开发的潜力 (Bozorov 等人,2017)。

作用机制

Target of Action

Diethyl thiophene-2,5-dicarboxylate has been found to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein tyrosine kinase that is often overexpressed in many types of cancers . It plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation . The exact molecular interactions between the compound and EGFR are still under investigation.

Biochemical Pathways

The inhibition of EGFR by diethyl thiophene-2,5-dicarboxylate affects several downstream signaling pathways involved in cell proliferation and survival . These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . By disrupting these pathways, the compound can effectively reduce the growth and survival of cancer cells .

Result of Action

The primary result of diethyl thiophene-2,5-dicarboxylate’s action is the inhibition of cancer cell proliferation . In vitro studies have shown that it is more effective against certain cancer cell lines than some well-known standards, such as gefitinib and erlotinib . For instance, in MCF-7 and A549 cells, one of the synthesized derivatives was found to be 4.42 and 4.12 times more active than erlotinib, respectively .

属性

IUPAC Name |

diethyl thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYMTHZDUYMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282702 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61755-85-9 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the most efficient synthetic route for producing Diethyl thiophene-2,5-dicarboxylate according to the research?

A1: The research [] outlines a direct synthetic route for Diethyl thiophene-2,5-dicarboxylate (Ⅰb) involving the reaction of thiophene with carbon tetrachloride and ethanol, catalyzed by ferrous acetate. The reaction is performed under reflux conditions with an optimized molar ratio of reactants and catalyst. This method reportedly achieves a high yield (95.2%) of the desired product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)